molecular formula C8H6BrClO2 B1438220 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole CAS No. 65673-82-7

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole

Cat. No.: B1438220
CAS No.: 65673-82-7
M. Wt: 249.49 g/mol
InChI Key: SJBPZFVJNASLBI-UHFFFAOYSA-N
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Description

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 4th position and a chloromethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by chloromethylation. One common method is as follows:

    Bromination: 1,3-benzodioxole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4th position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the bromine or chloromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to achieve selective reduction.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include dehalogenated compounds and alcohols.

Mechanism of Action

The mechanism of action of 4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse biological activities. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2H-1,3-benzodioxole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    6-chloromethyl-2H-1,3-benzodioxole: Lacks the bromine atom, leading to variations in chemical behavior and biological activity.

    4-chloro-6-(bromomethyl)-2H-1,3-benzodioxole: Similar structure but with reversed positions of bromine and chlorine, affecting its chemical properties.

Uniqueness

4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole is unique due to the presence of both bromine and chloromethyl groups on the benzodioxole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBPZFVJNASLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-82-7
Record name 4-bromo-6-(chloromethyl)-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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